molecular formula C25H25NO4 B2400608 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,3-diphenylpropanamide CAS No. 1396884-67-5

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,3-diphenylpropanamide

Cat. No.: B2400608
CAS No.: 1396884-67-5
M. Wt: 403.478
InChI Key: PZFQRDXEBCPKNR-UHFFFAOYSA-N
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Description

The compound is a propanamide derivative with a benzo[d][1,3]dioxol-5-yl group and two phenyl groups attached. The benzo[d][1,3]dioxol-5-yl group is a common motif in many bioactive molecules and pharmaceuticals . The presence of the amide group suggests it could participate in hydrogen bonding, influencing its solubility and reactivity.


Chemical Reactions Analysis

The compound contains several functional groups that could participate in various chemical reactions. The amide group could undergo hydrolysis, especially under acidic or basic conditions. The benzo[d][1,3]dioxol-5-yl group could potentially participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Design and Synthesis for Biological Evaluation

Compounds with structural similarities to N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,3-diphenylpropanamide have been designed and synthesized for their potential biological activities. For instance, N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, featuring a zinc-chelating moiety, were synthesized and evaluated for histone deacetylase inhibition, showing promising antiproliferative activity against human cancer cell lines (Jiao et al., 2009).

Herbicidal Activity

Research on pyrazole benzophenone derivatives, utilizing 1,3-diphenylpropane-1,3-dione as a starting material, demonstrated significant herbicidal activity. These derivatives, through bioassay studies, showed efficacy against barnyard grass, suggesting potential as lead compounds for developing new herbicide formulations (Fu et al., 2017).

Synthesis and Characterization of Complexes

Research has also focused on the synthesis and structural characterization of novel compounds for potential applications in material science. For example, the creation of novel Re(I) tricarbonyl complexes anchored on phosphinoarylbenzylamine and phosphinoaryloxazoline, generated in situ, provides insights into the structural versatility and potential application of similar compounds in catalysis and material science (Kniess et al., 2003).

Inhibitors for Medical Applications

The continued investigation into specific structural motifs, such as the benzamides, for their inhibitory activity against enzymes like stearoyl-CoA desaturase-1 (SCD-1), reveals the potential of these compounds in therapeutic applications. Through optimization, compounds have been identified that demonstrate potent inhibitory activity, highlighting the therapeutic potential of structurally related compounds (Uto et al., 2009).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to interact with various targets, such asnitric oxide synthase and microtubules .

Mode of Action

For instance, it might inhibit or enhance the activity of its target proteins, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to affect pathways related tocell cycle regulation and apoptosis . These pathways are crucial for cell growth and survival, and their modulation can have significant effects on cellular health and function.

Result of Action

Similar compounds have been reported to causecell cycle arrest and induce apoptosis in cancer cells . These effects can lead to the inhibition of cell growth and proliferation, which is particularly beneficial in the context of cancer treatment.

Future Directions

Given the presence of the benzo[d][1,3]dioxol-5-yl group, which is common in many bioactive compounds, further studies could explore the potential biological activities of this compound. This could include in vitro and in vivo testing, as well as mechanistic studies to understand its mode of action .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-3,3-diphenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO4/c1-25(28,20-12-13-22-23(14-20)30-17-29-22)16-26-24(27)15-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-14,21,28H,15-17H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZFQRDXEBCPKNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC4=C(C=C3)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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